Posaconazole is a broad-spectrum triazole antifungal agent that has been developed to treat a variety of fungal infections, particularly in immunocompromised patients. It is known for its potent activity against Candida species, Aspergillus species, and other pathogenic fungi. Posaconazole works by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane, thereby exerting its antifungal effects58. The drug has been formulated in several forms, including oral suspension, delayed-release tablets, and intravenous formulations, to improve its bioavailability and pharmacokinetic profile2.
Posaconazole is widely used for the prophylaxis and treatment of invasive fungal diseases, such as invasive aspergillosis and candidiasis, especially in high-risk immunocompromised patients25. Its broad-spectrum activity and ability to overcome resistance make it a valuable asset in the antifungal armamentarium. The drug's pharmacokinetics and pharmacodynamics have been extensively studied, and its efficacy has been demonstrated in various clinical scenarios, including as salvage therapy for difficult-to-treat infections5.
In the field of oncology, posaconazole has shown promise as an inhibitor of the Hedgehog signaling pathway, which plays a role in the development of basal cell carcinoma. By inhibiting the Smoothened (SMO) protein, posaconazole can potentially be used to treat Hh-dependent cancers, offering a new therapeutic strategy for patients with these malignancies3.
Beyond its antifungal properties, posaconazole has demonstrated anti-inflammatory effects by attenuating leukotriene B4 release and the uptake of calcium by activated human neutrophils. This suggests a potential role in controlling neutrophil-mediated inflammation, which could be beneficial in conditions such as sepsis6.
Posaconazole's interaction with cytochrome P450 enzymes, particularly CYP3A4, has implications for drug-drug interactions. While it does not significantly affect other CYP enzymes, it can increase the plasma concentrations of drugs metabolized by CYP3A4, necessitating careful monitoring when co-administered with other medications7.
A unique aspect of posaconazole's pharmacology is its ability to inhibit the 11β-hydroxylase enzyme, which can lead to hypertension and hypokalemia due to the accumulation of mineralocorticoid receptor activators. This side effect profile requires clinicians to be vigilant for signs of mineralocorticoid excess in patients receiving the drug9.
Posaconazole-d4 is derived from the original posaconazole compound, which is marketed under trade names such as Noxafil® and Posanol®. The chemical formula for posaconazole-d4 is , with a molecular weight of 704.80 g/mol. It is classified under the category of antifungal agents, specifically within the triazole class, which is known for its efficacy against various fungal pathogens.
The synthesis of posaconazole-d4 involves several key steps that utilize deuterated reagents to ensure that specific hydrogen atoms are replaced with deuterium. The general synthetic pathway includes:
Specific parameters such as temperature, reaction time, and concentrations are optimized to maximize yield and purity during synthesis, although detailed proprietary methods may vary among manufacturers .
Posaconazole-d4 features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Posaconazole-d4 participates in various chemical reactions typical of triazole compounds:
The mechanism of action for posaconazole-d4 mirrors that of its parent compound:
Posaconazole-d4 possesses several notable physical and chemical properties:
These properties make posaconazole-d4 an effective standard for analytical purposes .
Posaconazole-d4 has several significant scientific applications:
Posaconazole-d4 (Chemical Name: 4-[4-[4-[4-[[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl-2,3,5,6-d4]-2-[(2S,3S)-2-hydroxypentan-3-yl]-2,4-dihydro-1,2,4-triazol-3-one; CAS Registry Number: 1133712-26-1) is a tetradeuterated isotopologue where deuterium atoms replace hydrogen at the 2,3,5,6 positions of the phenyl ring within its triazolone moiety [1] [7]. This targeted deuteration minimally impacts steric and electronic properties while imparting a +4 atomic mass unit shift crucial for mass spectrometric differentiation.
The molecular formula is C₃₇H₃₈D₄F₂N₈O₄, with a molecular weight of 704.80 g/mol, compared to 700.79 g/mol for unlabeled Posaconazole [1] [7]. Key physicochemical characteristics include:
Table 1: Comparative Molecular Characteristics of Posaconazole and Posaconazole-d4
Property | Posaconazole | Posaconazole-d4 |
---|---|---|
Molecular Formula | C₃₇H₄₂F₂N₈O₄ | C₃₇H₃₈D₄F₂N₈O₄ |
Molecular Weight (g/mol) | 700.79 | 704.80 |
CAS Registry Number | 171228-49-2 | 1133712-26-1 |
Deuterium Substitution Sites | N/A | Phenyl ring (2,3,5,6 positions) |
Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation exceeding 98% isotopic purity, while chromatographic behavior remains nearly identical to the non-deuterated compound under reversed-phase conditions [1] [7]. The stereochemical integrity at the (2S,3S) and (3R,5R) chiral centers is preserved during synthesis, ensuring congruent stereoselective interactions with biological targets [7].
Posaconazole-d4 serves as an indispensable internal standard for quantifying Posaconazole concentrations in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural near-identity guarantees co-elution with the analyte during chromatographic separation while the 4 Da mass difference enables baseline resolution in selected reaction monitoring (SRM) modes [1] [8]. This mitigates matrix effects and ionization variability inherent in electrospray ionization mass spectrometry.
Validation studies demonstrate critical analytical performance parameters:
A multiplexed ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay exemplifies its application, enabling simultaneous quantification of Posaconazole alongside other antifungals (fluconazole, itraconazole, voriconazole, caspofungin) and their metabolites. Posaconazole-d4 corrects for extraction efficiency variations during protein precipitation with acetonitrile, yielding:
Table 2: Analytical Performance Metrics Using Posaconazole-d4 as Internal Standard
Parameter | Performance with Posaconazole-d4 | Methodological Impact |
---|---|---|
Precision (CV%) | Intra-assay: 1.2–11.1% | Ensures reproducibility across runs |
Inter-assay: 1.2–8.9% | ||
Linearity Range | 0.01–50 μg/mL (R² > 0.999) | Covers therapeutic drug monitoring range |
Matrix Effect | <9.2% variability | Reduces ion suppression/enhancement bias |
Analytical Recovery | 80.1–107% | Validates sample preparation robustness |
This analytical rigor supports pharmacokinetic studies revealing Posaconazole's variable absorption kinetics—particularly the 4-fold increase in maximum concentration (Cₘₐₓ) when administered with high-fat meals versus fasting conditions [3] [8]. By controlling for pre-analytical and instrumental variability, Posaconazole-d4 enables precise characterization of exposure-response relationships and dose optimization strategies.
Posaconazole-d4 accelerates antifungal development through two primary mechanisms: enabling high-fidelity pharmacokinetic studies and facilitating drug interaction screens. Its application in mass spectrometry bypasses the need for antibody-based detection, providing superior specificity for metabolite profiling.
Pharmacokinetic and Metabolism Studies
As a non-CYP450 metabolized drug, Posaconazole undergoes hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation, primarily UGT1A4. Posaconazole-d4 internal standards allow quantification of circulating glucuronide metabolites while confirming minimal oxidative metabolism (<1% CYP450 involvement) [3] [10]. Studies using deuterated standards revealed:
Drug-Drug Interaction Profiling
Despite minimal metabolism via CYP450 enzymes, Posaconazole potently inhibits CYP3A4. Posaconazole-d4 facilitates interaction studies by allowing co-quantification of Posaconazole and coadministered CYP3A4 substrates (e.g., tacrolimus, cyclosporine, midazolam) without analytical interference. Key findings enabled by isotopic standards include:
Spectrum of Activity Investigations
Posaconazole exhibits broad-spectrum activity against Candida glabrata, Candida krusei, Aspergillus terreus, and Zygomycetes—pathogens showing reduced susceptibility to other azoles. Posaconazole-d4 enables tissue penetration studies using LC-MS/MS, revealing:
Table 3: Research Applications of Posaconazole-d4 in Antifungal Development
Research Domain | Application of Posaconazole-d4 | Key Insights Generated |
---|---|---|
Absorption Kinetics | Quantification under fed/fasted states | 220% bioavailability increase with divided fasting doses |
Hepatic Metabolism | Metabolite ratio quantification (glucuronide vs. parent) | >90% circulating as parent compound |
Transporter Interactions | Co-quantification with P-glycoprotein substrates | Risk of increased substrate exposure (e.g., digoxin) |
Tissue Distribution | Mass spectrometric imaging in animal models | Lung/liver concentrations exceed plasma by 5–8 fold |
These capabilities position Posaconazole-d4 as a cornerstone in developing next-generation azoles, particularly for organisms with intrinsic resistance to existing agents. Its role in quantifying drug exposure at infection sites informs dosing strategies for invasive mucormycosis, fusariosis, and chromoblastomycosis—diseases with limited therapeutic options [9] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2